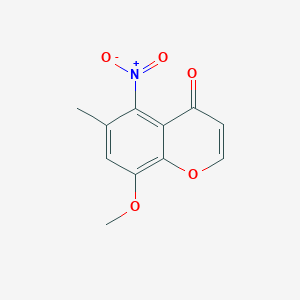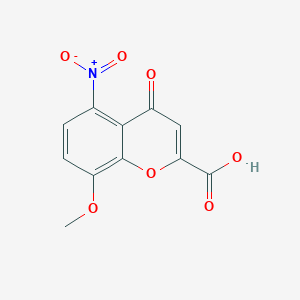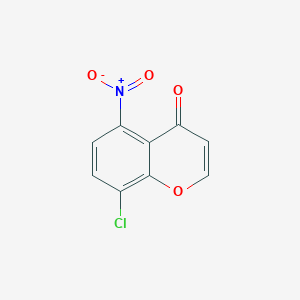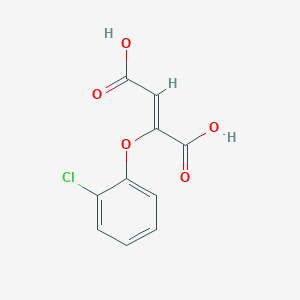![molecular formula C23H20F3NO3 B300380 4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300380.png)
4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, commonly known as BTEB, is a synthetic compound with potential applications in scientific research. It belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
科学的研究の応用
BTEB has been shown to exhibit potent inhibitory activity against human carboxylesterase 1 (hCE1), an enzyme involved in the metabolism of a wide range of drugs. This makes BTEB a potential tool for studying the role of hCE1 in drug metabolism and drug-drug interactions. Additionally, BTEB has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
作用機序
The mechanism of action of BTEB involves its binding to the active site of hCE1, thereby inhibiting its enzymatic activity. This results in altered drug metabolism and potential drug-drug interactions. In cancer cells, BTEB has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of key signaling pathways.
Biochemical and physiological effects:
BTEB has been shown to exhibit high selectivity towards hCE1, with minimal inhibitory activity against other carboxylesterases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and low clearance rates. In cancer cells, BTEB has been shown to induce DNA damage and oxidative stress, leading to cell death.
実験室実験の利点と制限
One advantage of using BTEB in lab experiments is its high selectivity towards hCE1, which allows for specific inhibition of this enzyme without affecting other metabolic pathways. Additionally, BTEB has good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of using BTEB is its potential off-target effects, which may complicate the interpretation of results.
将来の方向性
For BTEB research include investigating its potential as an anticancer agent, exploring its effects on drug metabolism and drug-drug interactions, and optimizing its pharmacokinetic properties for clinical use. Additionally, further studies are needed to investigate the safety and toxicity of BTEB in vivo, as well as its potential for drug interactions with commonly used medications.
合成法
BTEB can be synthesized using a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with benzyl alcohol, followed by reduction of the resulting nitro compound to an amine. The amine is then reacted with 2-(trifluoromethyl)aniline and ethyl chloroformate to obtain BTEB in high yield and purity.
特性
製品名 |
4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
|---|---|
分子式 |
C23H20F3NO3 |
分子量 |
415.4 g/mol |
IUPAC名 |
3-ethoxy-4-phenylmethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H20F3NO3/c1-2-29-21-14-17(12-13-20(21)30-15-16-8-4-3-5-9-16)22(28)27-19-11-7-6-10-18(19)23(24,25)26/h3-14H,2,15H2,1H3,(H,27,28) |
InChIキー |
BSHICHSMPWUXJW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 |
正規SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)










![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)